molecular formula C19H22Br2N4O6S B608184 JG26 CAS No. 1464910-32-4

JG26

Cat. No. B608184
CAS RN: 1464910-32-4
M. Wt: 594.28
InChI Key: QTXVPJOTKLUYMQ-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JG26 is an ADAM17 inhibitor. JG26 also inhibits AngII-induced EGFR transactivation and ERK activation in cultured vascular smooth muscle cells (VSMCs).

Scientific Research Applications

  • Scientific Research Council Support : A study discusses support from the Scientific Research Council for various research projects, but it does not specifically mention "JG26" (Keet, Wood, & Matsui, 2012).

  • Joint Genome Institute (JGI) : There are references to the Department of Energy Joint Genome Institute (JGI), which provides integrated high-throughput sequencing and computational analysis. This is significant in the context of genomics and bioenergy research, though it's not directly related to "JG26" (Nordberg et al., 2013).

  • Jumping Genes (JG) Phenomenon : A study on evolutionary computing algorithms based on the "jumping genes" (JG) phenomenon was found. This involves gene transposition in the genome but does not specifically mention "JG26" (Chan, Man, Tang, & Kwong, 2008).

  • Jet Grouting (JG) : A study on the estimation of uniaxial compressive strength of jet grouting columns over time uses "JG" in its analysis. While this is relevant in the context of construction and materials science, it does not appear to directly relate to "JG26" (Tinoco, Correia, & Cortez, 2011).

  • Bioinformatics and JGI : Another study mentions the Joint Genome Institute in the context of undergraduate bioinformatics education, focusing on microbial genome annotation (Matejka, Soundararajan, & Bailey, 2009).

properties

CAS RN

1464910-32-4

Product Name

JG26

Molecular Formula

C19H22Br2N4O6S

Molecular Weight

594.28

IUPAC Name

(2R)-5-[(Aminocarbonyl)amino]-2-[[[4-[(3,5-dibromophenyl)methoxy]phenyl]sulfonyl]amino]-N-hydroxy-pentanamide

InChI

InChI=1S/C19H22Br2N4O6S/c20-13-8-12(9-14(21)10-13)11-31-15-3-5-16(6-4-15)32(29,30)25-17(18(26)24-28)2-1-7-23-19(22)27/h3-6,8-10,17,25,28H,1-2,7,11H2,(H,24,26)(H3,22,23,27)/t17-/m1/s1

InChI Key

QTXVPJOTKLUYMQ-QGZVFWFLSA-N

SMILES

O=C(NO)[C@H](NS(=O)(C1=CC=C(OCC2=CC(Br)=CC(Br)=C2)C=C1)=O)CCCNC(N)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

JG26;  JG 26;  JG-26

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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